[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone
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Overview
Description
[4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound featuring a pyrazole core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the condensation of 1,3-diketones with arylhydrazines to form pyrazole intermediates, followed by bromination and trifluoromethylation . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, derivatives of this compound have shown potential as pharmaceutical agents due to their ability to interact with specific biological targets. They are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity. It is also used in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and bromine groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-Trifluoromethyl-4-Pyrazole: Shares the trifluoromethyl group but lacks the bromine and piperazino substituents.
4-Bromo-1-Methyl-3-Phenylpyrazole: Contains the bromine and pyrazole core but differs in other substituents.
Uniqueness
The uniqueness of [4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE lies in its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H22BrF3N6O |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H22BrF3N6O/c1-10-12(11(2)24(3)22-10)9-26-5-7-27(8-6-26)16(28)14-13(18)15(17(19,20)21)23-25(14)4/h5-9H2,1-4H3 |
InChI Key |
RJESLQJLPQRXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)C3=C(C(=NN3C)C(F)(F)F)Br |
Origin of Product |
United States |
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